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Compound of Interest

Compound Name:
4-(3-Chloro-4-fluorophenoxy)-2-

methylaniline

CAS No.: 946786-08-9

Cat. No.: B1328395

Get Quote

This technical whitepaper and Safety Data Sheet (SDS) provides a comprehensive, expert-

level analysis of 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline. Designed for drug

development professionals and synthetic chemists, this guide bypasses generic safety

summaries to deliver actionable physicochemical intelligence, self-validating synthetic

methodologies, and rigorous hazard assessments.

Executive Summary & Chemical Identity
4-(3-Chloro-4-fluorophenoxy)-2-methylaniline is a highly specialized, di-halogenated diaryl

ether intermediate. Diaryl ethers are widely recognized as "privileged scaffolds" in medicinal

chemistry and agrochemical development[1]. This specific substitution pattern—featuring an

electron-withdrawing 3-chloro-4-fluoro motif on the phenoxy ring coupled with an electron-

donating ortho-methyl aniline—makes it an ideal precursor for synthesizing advanced multi-

targeted kinase inhibitors (e.g., VEGFR/PDGFR targets) where precise steric and electronic

tuning is required.
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Understanding the physicochemical baseline of this compound is critical for predicting its

behavior in both synthetic workflows and biological assays. Table 1 summarizes the core

descriptors extrapolated from structural isomers and computed databases[2].

Table 1: Physicochemical and Structural Properties

Parameter Specification

IUPAC Name 4-(3-chloro-4-fluorophenoxy)-2-methylaniline

Molecular Formula C₁₃H₁₁ClFNO

Molecular Weight 251.68 g/mol

Exact Mass 251.0513 Da

LogP (Predicted) 3.8 – 4.1

Hydrogen Bond Donors 1 (-NH₂)

Hydrogen Bond Acceptors 2 (N, O)

Physical Appearance Off-white to pale grey crystalline powder

Safety Data Sheet (SDS) & Hazard Assessment
As a halogenated aniline derivative, this compound requires rigorous safety protocols. Anilines

are notoriously toxic via dermal absorption and inhalation, carrying a high risk of inducing

methemoglobinemia upon systemic exposure[3].

Table 2: GHS Classification & Handling Protocols
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Hazard Class GHS Category Hazard Statement

Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed

Acute Toxicity (Dermal) Category 3
H311: Toxic in contact with

skin

Skin Corrosion/Irritation Category 2 H315: Causes skin irritation

Eye Damage/Irritation Category 2A
H319: Causes serious eye

irritation

Aquatic Toxicity Chronic 2
H411: Toxic to aquatic life with

long lasting effects

Personal Protective Equipment (PPE): Double-layer nitrile gloves, P100/N95 respiratory

protection, and handling strictly within a certified fume hood.

Storage & Stability: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C

(cold-chain)[3]. Exposure to ambient light and oxygen induces auto-oxidation, leading to the

formation of dark-colored azo, azoxy, or quinone imine degradation products.

Synthetic Methodology (Self-Validating System)
The synthesis of diaryl ethers traditionally relies on transition-metal-catalyzed Ullmann or

Buchwald-Hartwig cross-couplings[4]. However, to avoid heavy metal impurities (Cu/Pd) in

pharmaceutical intermediates, a transition-metal-free Nucleophilic Aromatic Substitution (SNAr)

is preferred when an electron-withdrawing group (EWG) is present[1].

Step 1: SNAr Etherification
Causality: The nitro group on 4-fluoro-2-methyl-1-nitrobenzene acts as a powerful EWG,

activating the para-fluorine for nucleophilic attack by the phenoxide ion of 3-chloro-4-

fluorophenol. This completely circumvents the need for copper catalysts, eliminating the risk

of trace metal contamination[4].

Protocol:
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Initiation: Charge a flame-dried, argon-purged flask with 3-chloro-4-fluorophenol (1.0 eq)

and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M). Stir at 25 °C for 30 minutes to

pre-form the highly nucleophilic phenoxide ion.

Coupling: Add 4-fluoro-2-methyl-1-nitrobenzene (1.05 eq) dropwise. Elevate the

temperature to 90 °C and stir for 12 hours.

Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete

only when the phenol starting material peak completely disappears.

Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with 1M

NaOH (this is a critical chemical validation step to remove any unreacted phenol) and

brine. Dry over Na₂SO₄ and concentrate to yield the intermediate: 4-(3-chloro-4-

fluorophenoxy)-2-methyl-1-nitrobenzene.

Step 2: Chemoselective Nitro Reduction
Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated for

this substrate. Palladium readily inserts into the aryl-chloride bond, causing massive

hydrodechlorination. A Béchamp-type reduction using Iron (Fe) and NH₄Cl is employed

because it is highly chemoselective for the nitro group, preserving the critical 3-chloro

substituent on the phenoxy ring.

Protocol:

Initiation: Suspend the nitro-intermediate (1.0 eq) in a solvent mixture of EtOH/H₂O (3:1

v/v, 0.2 M).

Reduction: Add Fe powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80 °C for 4

hours under vigorous mechanical stirring.

Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show a polar, UV-active spot that

stains positive with ninhydrin (indicating a primary amine). LC-MS must confirm the

[M+H]⁺ ion at m/z 252.05 without the presence of a dehalogenated m/z 218 peak.

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the

filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer, and
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recrystallize from heptane/EtOAc to yield the pure target aniline.

Mechanistic Pathway

3-Chloro-4-fluorophenol
+ 4-Fluoro-2-methyl-1-nitrobenzene

4-(3-Chloro-4-fluorophenoxy)
-2-methyl-1-nitrobenzene

 Step 1: SNAr Etherification
K2CO3, DMF, 90°C

4-(3-Chloro-4-fluorophenoxy)
-2-methylaniline

 Step 2: Chemoselective Reduction
Fe, NH4Cl, EtOH/H2O, 80°C
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Click to download full resolution via product page

Figure 1: Two-step chemoselective synthesis pathway of 4-(3-Chloro-4-fluorophenoxy)-2-
methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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